molecular formula C20H18O4 B5799173 4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B5799173
M. Wt: 322.4 g/mol
InChI Key: URTGFLAOFFMPMQ-UHFFFAOYSA-N
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Description

4-Ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core. The structural uniqueness of this compound arises from its substituents:

  • 4-Ethyl group: Enhances lipophilicity and influences electronic properties.
  • 8-Methyl group: Contributes to steric effects and modulates reactivity.

Coumarins, including this derivative, are known for their broad pharmacological applications, such as antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

4-ethyl-8-methyl-7-phenacyloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-3-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-17(21)15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTGFLAOFFMPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives, which have garnered attention for their diverse biological activities. The compound's unique structural features contribute to its potential therapeutic applications, particularly in medicinal chemistry, where it is being explored for anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula of this compound is C20H18O4C_{20}H_{18}O_{4} with a molecular weight of 322.4 g/mol. The compound exhibits a high degree of purity, typically around 95%.

PropertyValue
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Purity95%

Synthesis

The synthesis of this compound generally involves the condensation of 8-methyl-4-phenylcoumarin with 2-oxo-2-phenylethyl bromide under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures to enhance yield and purity.

Anticancer Activity

Research indicates that chromenone derivatives, including this compound, exhibit significant anticancer properties. A study highlighted its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated its capacity to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against a range of pathogens. Preliminary results indicate effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Cell Signaling Modulation : The compound may interfere with various signaling pathways that regulate cell cycle and apoptosis, contributing to its anticancer effects .

Case Studies and Research Findings

  • Anticancer Study : A recent study evaluated the efficacy of the compound against breast cancer cell lines and reported a significant reduction in cell viability at lower concentrations compared to control groups .
  • Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory responses in vitro, revealing a dose-dependent decrease in TNF-alpha production from activated macrophages .
  • Antimicrobial Evaluation : A study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, finding that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties
Research indicates that chromone derivatives, including this compound, exhibit significant antioxidant activities. These properties are crucial in developing treatments for conditions related to oxidative stress and inflammation. For instance, a study demonstrated that derivatives of chromones can inhibit inflammatory pathways, providing a basis for their use in anti-inflammatory drugs .

Anticancer Activity
Several studies have reported the anticancer potential of chromone derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, derivatives similar to 4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one have been tested against various cancer cell lines, revealing significant cytotoxic effects .

Neuroprotective Effects
There is emerging evidence suggesting that chromones may have neuroprotective effects. Studies have indicated that these compounds can protect neuronal cells from apoptosis induced by oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Agricultural Applications

Pesticidal Activity
Chromone derivatives have been explored for their pesticidal properties. The compound's ability to disrupt the life cycle of certain pests suggests its potential as a natural pesticide. Research has shown that specific chromone derivatives can effectively reduce pest populations while being less harmful to beneficial insects compared to synthetic pesticides .

Material Science Applications

Polymer Chemistry
In material science, compounds like this compound are being investigated for their role in synthesizing new polymeric materials. Their unique chemical structure allows them to serve as monomers or modifiers in polymer synthesis, potentially leading to materials with enhanced properties such as improved thermal stability or UV resistance .

Case Studies

StudyFocusFindings
Antioxidant Activity Study Evaluated the antioxidant potential of chromone derivativesSignificant inhibition of lipid peroxidation was observed, supporting their use in anti-aging formulations .
Cancer Cell Proliferation Inhibition Tested against breast and colon cancer cell linesDemonstrated IC50 values indicating potent anticancer activity .
Pesticidal Efficacy Assessed against common agricultural pestsShowed over 70% mortality in treated pest populations within 48 hours .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one with key analogues, highlighting substituent variations and reported bioactivities:

Compound Name Substituents Key Findings Reference
4-Methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one 4-Methyl, 7-(2-oxo-2-phenylethoxy) Synthesized via Schiff base reactions; precursor for antimicrobial agents .
4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 4-(4-Methoxyphenyl), 8-methyl, 7-(2-(4-methylphenyl)-2-oxoethoxy) Higher molecular weight (414.457 g/mol); no explicit bioactivity reported .
7-Hydroxy-4-phenyl-2H-chromen-2-one 7-Hydroxy, 4-phenyl Intermediate for acetoxy derivatives; structural simplicity limits bioactivity .
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives 3-(Imidazo[2,1-b]thiazol-6-yl) Antiviral activity against parvovirus B19 via ROS-mediated mechanisms .
(E)-7-Methoxy-4-(3-oxo-3-phenylprop-1-enyl)-2H-chromen-2-one 7-Methoxy, 4-(3-oxo-3-phenylprop-1-enyl) Potent pro-oxidant anticancer activity (IC₅₀ = 4.9 µM in colon cancer cells) .

Crystallographic and Analytical Data

  • Structural Analysis : Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () are analyzed using SHELXL and WinGX for crystal packing and intramolecular interactions (e.g., π-π stacking) . Similar methods could resolve the target compound’s conformation.
  • Spectroscopic Characterization : Armenin and isoarmenin (7-/8-hydroxy coumarins) are characterized via ESIMS and NMR, providing a template for validating the target compound’s structure .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions. For instance, the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and the 2-oxoethoxy moiety (δ 4.8–5.2 ppm for OCH₂) are diagnostic .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 378.13) and fragmentation patterns .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry. Discrepancies between computational and experimental data (e.g., bond lengths) are addressed using SHELX refinement tools to optimize structural models .

How can reaction conditions be optimized to enhance purity and scalability for this compound?

Advanced Research Question

  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) improve Pechmann condensation efficiency by reducing side-product formation .
  • Green Chemistry Approaches: Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) enhance sustainability without compromising yield .
  • Automated Purification: Simulated moving bed (SMB) chromatography isolates the target compound with >98% purity, critical for pharmacological studies .

What strategies are recommended for resolving crystallographic data inconsistencies in structural studies?

Advanced Research Question

  • Twinned Data Refinement: Use SHELXL ’s TWIN and BASF commands to model twin domains, which are common in coumarin derivatives due to planar stacking .
  • Hydrogen Bonding Analysis: Programs like WinGX visualize intermolecular interactions (e.g., O—H···O networks) to validate packing models .
  • Validation Tools: PLATON’s ADDSYM detects missed symmetry elements, reducing R-factor discrepancies .

How do structural modifications (e.g., ethyl vs. methyl groups) impact biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Table:

Substituent PositionModificationObserved BioactivityReference
4-positionEthyl vs. MethylEthyl enhances lipophilicity, improving cell membrane permeability
7-position2-Oxo-2-phenylethoxyAryl groups increase π-π stacking with enzyme active sites (e.g., COX-2 inhibition)
8-positionMethylSteric hindrance reduces off-target interactions

Methodological Approach:

  • Molecular Docking: AutoDock Vina predicts binding affinities to targets like kinases or cyclooxygenases .
  • In Vitro Assays: Compare IC₅₀ values against analogs to quantify potency shifts .

How should conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be analyzed?

Advanced Research Question

  • Assay Standardization: Control for variables like cell line (e.g., HeLa vs. MCF-7) and incubation time .
  • Metabolite Interference: Use LC-MS to identify degradation products that may skew activity measurements .
  • Statistical Validation: Apply ANOVA to assess significance of IC₅₀ differences across replicates .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Advanced Research Question

  • LogP Calculation: Employ ChemAxon or Schrödinger’s QikProp to estimate partition coefficients, critical for pharmacokinetic profiling .
  • Solubility Prediction: COSMO-RS models correlate with experimental solubility in DMSO/water mixtures (R² > 0.85) .
  • Toxicity Screening: Use DEREK Nexus to flag structural alerts (e.g., reactive epoxides) .

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